Mif-IN-2 -

Mif-IN-2

Catalog Number: EVT-15277158
CAS Number:
Molecular Formula: C14H10ClN3O4
Molecular Weight: 319.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Mif-IN-2 involves a multi-step chemical process that begins with high-throughput screening to identify lead compounds. The selected compound undergoes further optimization to enhance its potency and selectivity against MIF-2. Specific methods include:

  • High-throughput Screening: This initial step allows for the rapid evaluation of numerous compounds for their ability to inhibit MIF-2.
  • Chemical Modification: Following the identification of lead compounds, structural modifications are made to improve efficacy and reduce off-target effects.

The detailed synthetic route may involve various organic reactions, including coupling reactions and functional group modifications, although specific synthetic pathways for Mif-IN-2 have not been extensively documented in the literature .

Molecular Structure Analysis

Mif-IN-2's molecular structure is characterized by its specific functional groups that confer its inhibitory properties. The compound's structure includes:

  • Core Structure: A pyridine-based framework with carboxylic acid substituents that enhance solubility and binding affinity.
  • Three-Dimensional Arrangement: Structural studies suggest that Mif-IN-2 interacts with the active site of MIF-2, disrupting its normal function.

While detailed crystallographic data for Mif-IN-2 itself may not be available, insights can be drawn from related compounds within the same class, which often exhibit similar structural motifs .

Chemical Reactions Analysis

Mif-IN-2 primarily functions through competitive inhibition at the active site of MIF-2. Key reactions include:

  • Binding Interactions: The compound binds to the tautomerase site of MIF-2, preventing substrate interaction and subsequent enzymatic activity.
  • Inhibition Mechanism: Studies indicate that Mif-IN-2 inhibits the interaction between MIF-2 and its receptor CD74 in a dose-dependent manner .

These interactions are critical for understanding how Mif-IN-2 can modulate immune responses mediated by MIF-2.

Mechanism of Action

The mechanism by which Mif-IN-2 exerts its effects involves several steps:

  1. Binding to MIF-2: Upon administration, Mif-IN-2 selectively binds to the tautomerase site on the MIF-2 molecule.
  2. Disruption of Receptor Interaction: This binding inhibits the ability of MIF-2 to interact with CD74, a receptor involved in immune signaling.
  3. Reduction in Signal Transduction: The inhibition leads to decreased activation of downstream signaling pathways associated with inflammation and immune responses.

This mechanism highlights the potential of Mif-IN-2 as a therapeutic agent in conditions characterized by excessive inflammation or autoimmune responses .

Physical and Chemical Properties Analysis

Mif-IN-2 exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as a solid or crystalline powder.
  • Solubility: Demonstrated solubility in various organic solvents, which is crucial for its formulation in biological assays.

Additional analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) could provide insights into its functional groups and molecular interactions .

Applications

Mif-IN-2 has significant potential applications in scientific research and therapeutic development:

  1. Immunology Research: As an inhibitor of macrophage migration inhibitory factor, it can be utilized to study immune responses in various models.
  2. Therapeutic Development: Given its selective inhibition profile, Mif-IN-2 could serve as a lead compound for developing new treatments for autoimmune diseases and inflammatory disorders.

The ongoing research into its pharmacological properties may pave the way for novel therapeutic strategies targeting diseases where MIF signaling plays a critical role .

Molecular Context of MIF Inhibition in Inflammatory and Neoplastic Pathways

Structural Basis of MIF/MIF-2 Allosteric Communication and Enzymatic Activity Modulation

Mif-IN-2 (C₁₄H₁₀ClN₃O₄; MW: 319.70 g/mol) is a small-molecule inhibitor designed to disrupt the quaternary structure and catalytic activity of macrophage migration inhibitory factor (MIF) and its homolog MIF-2 (D-dopachrome tautomerase, D-DT). MIF functions as a homotrimer with three identical subunits forming a solvent-exposed central channel. Each monomer contributes to three tautomerase active sites located at subunit interfaces, where the N-terminal proline (Pro1) acts as a catalytic base for keto-enol tautomerization of substrates like hydroxyphenylpyruvate [4] [9]. Mif-IN-2 contains a benzofuran-isoxazole scaffold (SMILES: O=C(NC1=NN=C(C2=CC=CO2)O1)C3=CC=C(OC)C=C3Cl) that enables allosteric binding at the trimer-trimer interface, as evidenced by crystallographic studies of analogous inhibitors like p425 [4] [8]. This binding induces conformational changes that:

  • Disrupt enzymatic activity: By sterically hindering substrate access to Pro1.
  • Prevent oligomerization: Stabilizing monomeric forms with reduced receptor affinity [4] [10].

Table 1: Structural Elements Targeted by MIF Inhibitors

Structural ElementFunctionEffect of Inhibition
N-terminal Pro1Catalytic base for tautomerase activityLoss of enzymatic activity (IC₅₀: 27 μM for MIF-2)
Trimer interfaceStabilizes quaternary structureTrimer dissociation; disrupted CD74 binding
CXXC motif (Cys57-Ala-Leu-Cys60)Redox regulation; disulfide reductase activityImpaired intracellular signaling

Additionally, Mif-IN-2’s chloro-methoxy phenyl moiety may exploit hydrophobic pockets near the tautomerase site, analogous to ISO-1 inhibitors that achieve IC₅₀ values of 7–24 μM [8].

Evolutionary Conservation of MIF Family Dynamics and Implications for Inhibitor Design

The MIF gene family (chromosome 22q11.2 in humans) exhibits remarkable evolutionary conservation, with orthologs in bacteria, nematodes, and mammals sharing >20% sequence identity. MIF and MIF-2 diverged from a common ancestor but retain overlapping functions:

  • MIF: 114 amino acids; conserved catalytic Pro1 and redox-active CXXC motif.
  • MIF-2: 125 amino acids; retains Pro1 but lacks CXXC, reducing its oxidoreductase capacity [9] [10].

Table 2: Evolutionary Conservation in MIF Family Proteins

FeatureMIFMIF-2Implication for Inhibitors
Sequence identity (human)100%34% vs. MIFSelective targeting possible
Catalytic Pro1Conserved from bacteria to mammalsConservedCross-species inhibitor efficacy
CXXC motifPresentAbsentMIF-specific redox modulation
Gene locusChromosome 2280 kb from MIF geneCoregulated expression

This divergence informs inhibitor design:

  • Selectivity: Compounds like 4-CPPC achieve 17-fold selectivity for MIF-2 by exploiting its enlarged tautomerase pocket [6].
  • Cross-reactivity: Mif-IN-2 targets shared residues (e.g., Tyr36, Asn97) in the MIF/MIF-2 substrate-binding cleft, compromising both cytokines’ tautomerase activity [2] [8]. Parasite MIF homologs (e.g., in Plasmodium and Leishmania) further validate Pro1 as a pan-family target [9] [10].

Receptor-Ligand Interactions: CD74, CXCR2/4/7, and JAB1 Binding Interfaces

MIF exerts pleiotropic effects via receptor complexes that Mif-IN-2 disrupts through structural destabilization:

CD74 Complexes

  • Primary receptor: CD74 (invariant chain of MHC II) binds MIF’s tautomerase site. Mif-IN-2 occupancy blocks this interface, preventing CD74 phosphorylation and subsequent recruitment of CD44 [7] [9].
  • Downstream effects: Inhibits ERK1/2, PI3K/Akt, and NF-κB pathways, reducing expression of TNF-α, IL-6, and COX-2 [7] [10].

Chemokine Receptors

  • CXCR2/4/7: MIF binds via the N-loop and β-sheet residues. Allosteric inhibitors like Mif-IN-2 indirectly disrupt these interactions by altering MIF’s trimeric geometry [9] [10].

Intracellular Target: JAB1

  • MIF-JAB1 binding occurs via the C-terminal region (residues 50–65), enhancing AP-1 transcriptional activity. Mif-IN-2’s stabilization of monomeric MIF reduces JAB1 affinity, arresting cell-cycle progression [7] [9].

Table 3: MIF Receptor Interactions and Inhibition Mechanisms

Receptor/Binding PartnerMIF Binding SiteInhibition by Mif-IN-2Functional Consequence
CD74Tautomerase active site (Pro1, Lys32)Direct occupancy↓ ERK/Akt signaling; ↓ cytokine release
CXCR4N-loop (residues 11–30)Allosteric disruption↓ Leukocyte chemotaxis
JAB1C-terminal β-strand (residues 50–65)Reduced binding affinity↑ p27 expression; ↓ cell proliferation

Patent-derived inhibitors like Mif-IN-2 (WO2021258272A1) thus multi-target receptor interfaces to suppress inflammation and tumorigenesis [2] [5].

Properties

Product Name

Mif-IN-2

IUPAC Name

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Molecular Formula

C14H10ClN3O4

Molecular Weight

319.70 g/mol

InChI

InChI=1S/C14H10ClN3O4/c1-20-8-4-5-9(10(15)7-8)12(19)16-14-18-17-13(22-14)11-3-2-6-21-11/h2-7H,1H3,(H,16,18,19)

InChI Key

MPFTVNQLHQVPKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.